![molecular formula C15H20N2O5S B3124454 Ethyl {1-[(4-methylphenyl)sulfonyl]-3-oxopiperazin-2-yl}acetate CAS No. 318288-64-1](/img/structure/B3124454.png)
Ethyl {1-[(4-methylphenyl)sulfonyl]-3-oxopiperazin-2-yl}acetate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of sulfonamide through an indirect method that avoids contamination of the product with no need for purification . For instance, a novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA), was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . For instance, the sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods. For instance, Ethyl [(4-methylphenyl)sulfonyl]carbamate has a density of 1.3±0.1 g/cm3 .Scientific Research Applications
Novel Bradykinin B1 Receptor Antagonists
Research on oxopiperazine-based compounds, including ethyl {1-[(4-methylphenyl)sulfonyl]-3-oxopiperazin-2-yl}acetate derivatives, has led to the discovery of potent bradykinin B1 receptor antagonists. These compounds show promise for treating pain and inflammation due to their improved in vitro potency and metabolic stability compared to previous series. For example, a specific compound demonstrated significant efficacy in a rabbit biochemical challenge model, showcasing its potential in therapeutic applications (Chen et al., 2011).
Regio- and Diastereoselective Synthesis
Ethyl {1-[(4-methylphenyl)sulfonyl]-3-oxopiperazin-2-yl}acetate plays a role in the synthesis of highly substituted thienothiopyrans via L-proline-catalyzed three-component domino annulation. This method achieves regio- and diastereoselective synthesis, creating complex molecular structures with high stereoselectivity and introducing multiple stereocenters in a single operation. Such methodologies are pivotal in the development of new chemical entities with potential pharmaceutical applications (Indumathi et al., 2010).
Reductive Transformations and Alkaloid Synthesis
The compound also finds utility in the preparation and reductive transformation of vinylogous sulfonamides. These transformations yield sulfone-substituted indolizines and beta-sulfonyl amines, which are valuable intermediates in the synthesis of alkaloids and other bioactive molecules. The ability to stereoselectively reduce the carbon-carbon double bond in these compounds opens up new avenues for the synthesis of structurally diverse and complex natural products (Michael et al., 2004).
Mechanism of Action
While the specific mechanism of action for Ethyl {1-[(4-methylphenyl)sulfonyl]-3-oxopiperazin-2-yl}acetate is not mentioned in the search results, sulfonamides constitute a useful group of compounds with extensive applications in medicinal and synthetic chemistry . They are a major building block for many therapeutic molecules .
Future Directions
Sulfonamides, which are a key component of Ethyl {1-[(4-methylphenyl)sulfonyl]-3-oxopiperazin-2-yl}acetate, have extensive applications in medicinal and synthetic chemistry . This has paved the way for the continuous search and design of new drug formulations based on this class of compounds . Therefore, future research may focus on exploring new synthesis methods and applications of such compounds.
properties
IUPAC Name |
ethyl 2-[1-(4-methylphenyl)sulfonyl-3-oxopiperazin-2-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-3-22-14(18)10-13-15(19)16-8-9-17(13)23(20,21)12-6-4-11(2)5-7-12/h4-7,13H,3,8-10H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTLAACYLHXSCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185831 | |
Record name | Ethyl 1-[(4-methylphenyl)sulfonyl]-3-oxo-2-piperazineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201185831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809804 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
318288-64-1 | |
Record name | Ethyl 1-[(4-methylphenyl)sulfonyl]-3-oxo-2-piperazineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318288-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-[(4-methylphenyl)sulfonyl]-3-oxo-2-piperazineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201185831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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